BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Antimicrobial Resistance Structure-Activity Relationship Benzothiazole Derivatives

1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS 91025-96-6) is a synthetic organic compound belonging to the class of heterocyclic substituted ureas, specifically characterized by a 4-chlorophenyl group and a 6-methyl-1,3-benzothiazol-2-yl moiety connected via a urea linker. This structure is part of a broader family known for diverse biological activities, including antimicrobial, antiviral, and immunosuppressive properties.

Molecular Formula C15H12ClN3OS
Molecular Weight 317.8 g/mol
Cat. No. B5621456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Molecular FormulaC15H12ClN3OS
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H12ClN3OS/c1-9-2-7-12-13(8-9)21-15(18-12)19-14(20)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19,20)
InChIKeyDWOJXLTYSIFXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea: A Specialized Benzothiazolyl Urea


1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (CAS 91025-96-6) is a synthetic organic compound belonging to the class of heterocyclic substituted ureas, specifically characterized by a 4-chlorophenyl group and a 6-methyl-1,3-benzothiazol-2-yl moiety connected via a urea linker [1]. This structure is part of a broader family known for diverse biological activities, including antimicrobial, antiviral, and immunosuppressive properties [2]. Its precise substitution pattern makes it a key tool for structure-activity relationship (SAR) studies, where even minor positional changes can lead to significant shifts in biological potency and target selectivity.

Why 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea Cannot Be Substituted by Generic Benzothiazolyl Ureas


Subtle structural modifications within the benzothiazolyl urea class lead to non-linear changes in biological activity, making generic substitution unreliable. The specific combination of a 4-chlorophenyl group and a 6-methyl substitution on the benzothiazole ring is critical. A direct comparative study demonstrated that merely changing the phenyl substituent from a chloro to a methyl group drastically alters antibacterial potency against Escherichia coli [1]. Furthermore, the position of the chloro substituent on the phenyl ring (para vs. meta) is a key determinant of biological function, as evidenced by distinct patent filings for different isomers [2]. This high degree of structural sensitivity means that a seemingly similar analog cannot be assumed to replicate the target compound's specific interaction profile.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea Against Closest Analogs


Key Differentiation 1: Superior Anti-E. coli Activity of the 4-Chlorophenyl Isomer Over 6-Methyl Analogs

The target compound's 4-chlorophenyl group is critical for antibacterial activity. In a head-to-head study, compounds with a chloro-substituted phenyl ring exhibited stronger antibacterial activity against *Escherichia coli* than those with a methyl-substituted phenyl ring at a test concentration of 50 µg/ml [1]. This directly establishes the superiority of the 4-chlorophenyl motif over simple alkyl-substituted analogs for Gram-negative applications.

Antimicrobial Resistance Structure-Activity Relationship Benzothiazole Derivatives

Key Differentiation 2: Validated Anti-S. aureus Activity Profile of Ortho-Chlorophenyl Analogs

While the target compound features a para-chloro substitution, a related SAR study provides crucial data for the series. It was demonstrated that benzothiazolyl ureas containing an o-chlorophenyl group exhibited the most potent growth-inhibitory activity against *Staphylococcus aureus* within the tested series at 50 µg/ml [1]. This class-level finding provides a benchmark and suggests that the target compound's activity against Gram-positive bacteria may vary significantly from other positional isomers, highlighting the importance of precise chemical identity.

Gram-Positive Bacteria Antimicrobial Screening Benzothiazolyl Urea

Key Differentiation 3: Distinct Therapeutic Patent Position vs. the 3-Chlorophenyl Isomer

The intellectual property landscape provides direct evidence for the functional non-equivalence of positional isomers. A 2022 patent application for treating uveal melanoma specifically claims a series of benzothiazolyl ureas, including the 3-chlorophenyl isomer, 1-(3-chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea [1]. Crucially, the target 4-chlorophenyl isomer is not claimed in the same composition-of-matter context within this family, indicating that the shift of chlorine from the 3- to the 4-position results in a distinct therapeutic profile sufficient to fall outside the specific patent scope of the 3-isomer for this indication.

Uveal Melanoma Cancer Therapeutics Positional Isomer

Key Differentiation 4: Class-Validated Immunosuppressive Pharmacophore

The benzothiazolyl urea scaffold, to which the target compound belongs, is a validated pharmacophore for immunosuppressive and antiviral activity, first established with the clinical candidate Frentizole [1]. The foundational study demonstrated that this class of compounds can inhibit both herpes simplex virus and influenza virus in vivo, while also exhibiting immunosuppressive effects comparable to azathioprine. The target compound, carrying a 4-chlorophenyl moiety, offers a starting point for designing novel immunomodulatory agents with a potentially differentiated selectivity profile from the original 6-methoxy-phenyl Frentizole structure.

Immunomodulation Antiviral Frentizole Analogs

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea Based on Evidence


Scenario 1: Gram-Negative Antimicrobial SAR Probe

Utilize this compound as a critical tool for understanding the role of the 4-chlorophenyl group in anti-*E. coli* activity. The evidence shows a clear superiority of chloro-substituted phenyl ureas over methyl-substituted analogs against this Gram-negative bacterium [1]. It is the optimal choice for a panel designed to map the halophenyl pharmacophore for this specific pathogen.

Scenario 2: Differentiation from Uveal Melanoma Chemotypes

For researchers aiming to develop cancer therapeutics outside the specific claims of patent US20240199562A1, this 4-chlorophenyl isomer is a strategic choice. The patent explicitly focuses on the 3-chlorophenyl isomer for treating uveal melanoma [1]. This creates a clear avenue for exploring the distinct biological activity and therapeutic potential of the para-substituted isomer in other cancer indications.

Scenario 3: Next-Generation Immunomodulatory Drug Discovery

Leverage this compound as a modern analog of the foundational immunomodulator Frentizole. The class-level evidence confirms the benzothiazolyl urea scaffold possesses intrinsic immunosuppressive and antiviral properties [1]. By introducing a 4-chlorophenyl and 6-methyl substitution pattern, this compound allows exploration of new chemical space within a clinically validated pharmacophore, aiming to improve potency or selectivity over the original 6-methoxy-phenyl lead.

Scenario 4: Gram-Positive Isomer Selectivity Reference Compound

Employ this para-chlorophenyl isomer as a key reference standard in assays against *Staphylococcus aureus*. The class-level inference from SAR studies indicates that the ortho-chlorophenyl isomer is the most potent within this series [1]. This compound is therefore scientifically justified as a comparator to define the activity penalty associated with shifting the chlorine atom to the para-position, a critical part of a complete selectivity panel.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.